molecular formula C8H13NO B15237195 (1S)-1-(3-Furyl)-2-methylpropylamine

(1S)-1-(3-Furyl)-2-methylpropylamine

Cat. No.: B15237195
M. Wt: 139.19 g/mol
InChI Key: YXKNHVDHEMUHQT-QMMMGPOBSA-N
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Description

(1S)-1-(3-Furyl)-2-methylpropylamine is an organic compound characterized by the presence of a furan ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Furyl)-2-methylpropylamine typically involves the reaction of 3-furanmethanol with a suitable amine source under specific conditions. One common method is the reductive amination of 3-furanmethanol using a reducing agent such as sodium cyanoborohydride in the presence of an amine source like methylamine. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Furyl)-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

(1S)-1-(3-Furyl)-2-methylpropylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Furyl)-2-methylpropylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(3-Furyl)-2-methylpropylamine is unique due to its specific structural features, such as the position of the furan ring and the presence of the amine group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1S)-1-(furan-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1

InChI Key

YXKNHVDHEMUHQT-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C1=COC=C1)N

Canonical SMILES

CC(C)C(C1=COC=C1)N

Origin of Product

United States

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